Bromo-PEG2-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

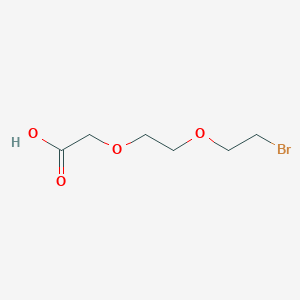

Bromo-PEG2-acetic acid: is a heterobifunctional, PEGylated crosslinker featuring a bromo group at one end and a carboxyl group at the other. The compound contains two polyethylene glycol (PEG) units, which enhance its solubility in biological applications. This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Direct Bromination of Acetic Acid:

Industrial Production Methods:

- Industrial production methods for Bromo-PEG2-acetic acid typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Esterification: Alcohols and concentrated sulfuric acid are commonly used reagents.

Major Products:

- The major products formed from these reactions include substituted derivatives of Bromo-PEG2-acetic acid and esters.

Aplicaciones Científicas De Investigación

Chemistry:

- Bromo-PEG2-acetic acid is used as a crosslinker in the synthesis of small molecules and conjugates. It is also employed in the preparation of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

Biology:

- The compound is used in bioconjugation to link biomolecules, such as proteins and peptides, to other molecules or surfaces. This is particularly useful in the development of diagnostic assays and therapeutic agents .

Medicine:

- In medicinal chemistry, this compound is used to create drug conjugates that can improve the solubility, stability, and bioavailability of therapeutic agents .

Industry:

Mecanismo De Acción

Molecular Targets and Pathways:

- Bromo-PEG2-acetic acid acts as a linker molecule, facilitating the attachment of different functional groups or molecules. The bromo group can undergo nucleophilic substitution, while the carboxyl group can form esters or amides. This dual functionality allows it to participate in various chemical reactions and pathways, making it a versatile tool in chemical biology and medicinal chemistry .

Comparación Con Compuestos Similares

- Bromo-PEG1-acetic acid

- Bromo-PEG3-acetic acid

- Propargyl-PEG1-acetic acid

- Propargyl-PEG2-acetic acid

- Propargyl-PEG3-acetic acid

Uniqueness:

- Bromo-PEG2-acetic acid is unique due to its two PEG units, which enhance its solubility in biological applications. This makes it particularly useful in bioconjugation and the synthesis of biologically active molecules .

Actividad Biológica

Bromo-PEG2-acetic acid, a compound characterized by its PEG-based structure, serves as a crucial linker in the development of Proteolysis Targeting Chimeras (PROTACs). This article delves into the biological activity of this compound, emphasizing its role in targeted protein degradation, synthesis methodologies, and its potential therapeutic applications.

This compound is defined by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 2409962-85-0 |

| Molecular Formula | C6H11BrO4 |

| Molecular Weight | 227.05 g/mol |

| Structure | Structure |

This compound functions primarily as a linker in PROTACs, which are bifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system. The mechanism involves:

- Targeting E3 Ubiquitin Ligase : One end of the PROTAC binds to an E3 ligase.

- Binding to Target Protein : The other end attaches to a target protein.

- Ubiquitination and Degradation : This interaction facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.

This dual functionality allows for selective degradation of proteins that are implicated in various diseases, including cancer and neurodegenerative disorders .

Therapeutic Potential

This compound has shown promise in several therapeutic areas:

- Cancer Therapy : By enabling the degradation of oncoproteins, this compound-based PROTACs can potentially treat various cancers. For instance, studies have demonstrated that specific PROTACs can effectively degrade mutant forms of proteins associated with tumor growth .

- Neurodegenerative Diseases : The ability to selectively degrade misfolded or aggregated proteins makes PROTACs utilizing this compound a candidate for treating conditions such as Alzheimer's disease .

Study on PROTAC Efficacy

A significant study examined the efficacy of a PROTAC utilizing this compound against a specific cancer target. The results indicated:

- Degradation Efficiency : The PROTAC achieved over 80% degradation of the target protein within 24 hours in vitro.

- Cell Viability : The treatment led to a significant decrease in cell viability in cancer cell lines compared to controls.

This study underscores the potential of this compound as a pivotal component in therapeutic strategies aimed at protein modulation .

Research Findings

Recent research has highlighted several key findings regarding this compound:

- Selectivity and Potency : Compounds incorporating this compound demonstrated high selectivity for their target proteins, minimizing off-target effects.

- In Vivo Studies : Animal models treated with PROTACs showed reduced tumor size and improved survival rates, indicating promising therapeutic outcomes .

- Safety Profile : Toxicological assessments revealed that this compound-linked compounds exhibited acceptable safety profiles, with minimal adverse effects observed in preclinical trials .

Propiedades

IUPAC Name |

2-[2-(2-bromoethoxy)ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRSFPDJSXXMEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)OCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.